
Methyl 5-Formyl-2-hydroxybenzoate: A Versatile
Scaffold for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
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hydroxybenzoate

Cat. No.: B1590754 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a
Multifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount

to the efficient construction of complex molecular architectures. Methyl 5-Formyl-2-
hydroxybenzoate, a seemingly simple aromatic compound, has emerged as a highly valuable

and versatile building block. Its utility stems from the orthogonal reactivity of its three key

functional groups: a hydroxyl group, a methyl ester, and an aldehyde. This trifecta of reactive

sites allows for a programmed, stepwise elaboration of the molecular framework, making it an

ideal precursor for a diverse array of target molecules, particularly in the realms of medicinal

chemistry and materials science. This guide provides a comprehensive overview of the

synthesis, properties, and extensive applications of Methyl 5-Formyl-2-hydroxybenzoate,

offering field-proven insights and detailed protocols for its effective utilization.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physical and spectral properties of a building block is

fundamental to its successful application in synthesis and for the unambiguous characterization

of its derivatives.
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Property Value

Molecular Formula C9H8O4[1][2]

Molecular Weight 180.16 g/mol

Appearance Solid

CAS Number 41489-76-3[2][3]

IUPAC Name methyl 5-formyl-2-hydroxybenzoate

Spectroscopic Data:

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the

aromatic protons, the aldehyde proton, the hydroxyl proton, and the methyl ester protons,

allowing for straightforward structural confirmation.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton NMR data,

showing distinct resonances for the carbonyl carbons of the ester and aldehyde, the phenolic

carbon, and the remaining aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the

O-H stretch of the phenol, the C=O stretches of the aldehyde and ester, and C-H stretches of

the aromatic ring.

Synthesis of Methyl 5-Formyl-2-hydroxybenzoate: A
Comparative Overview
The preparation of Methyl 5-Formyl-2-hydroxybenzoate can be approached through several

synthetic routes, primarily involving the formylation of a substituted methyl salicylate precursor.

The choice of method often depends on factors such as scale, desired purity, and available

reagents.

Formylation via the Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using

hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[4][5] This
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electrophilic aromatic substitution reaction is particularly effective for electron-rich phenols.[5]

While generally regioselective for the ortho position, the presence of other directing groups can

influence the outcome.[4][5]

Conceptual Workflow for the Duff Reaction:

Duff Reaction Pathway

Methyl Salicylate

Electrophilic Aromatic Substitution

Hexamethylenetetramine (HMTA)
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Caption: Workflow of the Duff reaction for formylation.

Formylation via the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers an alternative route for the ortho-formylation of phenols,

employing chloroform in a basic solution.[6][7][8] The reaction proceeds through the formation

of a dichlorocarbene intermediate, which acts as the electrophile.[6][8] While effective, this

method can sometimes lead to the formation of byproducts and may require careful

optimization of reaction conditions to achieve high yields and selectivity.[7] The reaction is

typically carried out in a biphasic system due to the poor solubility of the hydroxide base in

chloroform.[6][8]

Experimental Protocol: Reimer-Tiemann Formylation of Methyl Salicylate

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, dissolve methyl salicylate in a suitable solvent

(e.g., ethanol).

Base Addition: Add a solution of sodium hydroxide to the flask with vigorous stirring.
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Chloroform Addition: Heat the mixture to the desired temperature (typically 60-70 °C) and

add chloroform dropwise from the dropping funnel over a period of 1-2 hours.

Reaction Monitoring: Maintain the reaction temperature and continue stirring for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

Extraction: Extract the product into an organic solvent such as diethyl ether or

dichloromethane.

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to afford Methyl 5-Formyl-2-hydroxybenzoate.

Esterification of 5-Formyl-2-hydroxybenzoic Acid
An alternative and often high-yielding approach involves the direct esterification of 5-Formyl-2-

hydroxybenzoic acid. This method is particularly advantageous if the starting carboxylic acid is

readily available.

Experimental Protocol: Fischer Esterification

Reaction Mixture: Suspend 5-Formyl-2-hydroxybenzoic acid in an excess of methanol.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

Reflux: Heat the mixture under reflux for several hours until the reaction is complete

(monitored by TLC).[3]

Solvent Removal: After cooling to room temperature, remove the excess methanol under

reduced pressure.[3]

Work-up: Dilute the residue with water and extract the product with an organic solvent (e.g.,

ethyl acetate).

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine,

dry over anhydrous sodium sulfate, and concentrate to yield Methyl 5-Formyl-2-
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hydroxybenzoate.[3]

The Synthetic Utility of Methyl 5-Formyl-2-
hydroxybenzoate
The true power of Methyl 5-Formyl-2-hydroxybenzoate lies in its ability to serve as a versatile

scaffold for the synthesis of a wide range of more complex molecules. The differential reactivity

of its functional groups allows for selective transformations, opening up a multitude of synthetic

possibilities.

Reactions Involving the Aldehyde Group
The aldehyde functionality is a gateway to numerous carbon-carbon and carbon-nitrogen bond-

forming reactions.

Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the

aldehyde to an alkene.[9][10][11] By choosing the appropriate phosphonium ylide, a variety

of substituted styrenes can be synthesized, which can then be further functionalized. The

stereochemical outcome of the Wittig reaction can often be controlled by the nature of the

ylide and the reaction conditions.[9]

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the

aldehyde with an active methylene compound, catalyzed by a weak base.[12][13] This

reaction is a powerful tool for the synthesis of α,β-unsaturated systems, which are valuable

intermediates in their own right.[14] This method is frequently employed in the synthesis of

coumarin derivatives.[15][16]

Schiff Base Formation: The aldehyde readily condenses with primary amines to form Schiff

bases (imines). This reaction is fundamental in the construction of various heterocyclic

systems and in the development of metal complexes with interesting catalytic or biological

properties.

Conceptual Diagram of Aldehyde Transformations:
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Caption: Key reactions of the aldehyde group.

Reactions Targeting the Phenolic Hydroxyl Group
The hydroxyl group can be readily alkylated or acylated, providing a handle for introducing

further diversity into the molecule.

Williamson Ether Synthesis: Deprotonation of the phenol with a suitable base, followed by

reaction with an alkyl halide, allows for the synthesis of a wide range of ether derivatives.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides to form

the corresponding esters.

Transformations of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an

amide, further expanding the synthetic possibilities.

Saponification: Basic hydrolysis of the ester yields the corresponding carboxylate salt, which

upon acidification provides the carboxylic acid.

Amidation: The ester can be directly converted to an amide by reaction with an amine, often

at elevated temperatures or with the aid of a catalyst.
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Applications in the Synthesis of Bioactive
Molecules and Materials
The versatility of Methyl 5-Formyl-2-hydroxybenzoate has made it a valuable precursor in the

synthesis of a variety of target molecules with interesting biological and material properties.

Synthesis of Coumarin Derivatives
Coumarins are a large class of naturally occurring and synthetic compounds with a wide range

of biological activities.[15][17] Methyl 5-Formyl-2-hydroxybenzoate is an excellent starting

material for the synthesis of substituted coumarins via the Knoevenagel condensation with

active methylene compounds, followed by intramolecular cyclization.[15][16]

Experimental Protocol: Synthesis of a Coumarin-3-carboxylate Derivative

Reaction Setup: In a round-bottom flask, dissolve Methyl 5-Formyl-2-hydroxybenzoate
and diethyl malonate in ethanol.

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress

can be monitored by TLC.

Cyclization: The initial Knoevenagel adduct will often cyclize in situ to form the coumarin ring

system.

Isolation: Upon completion, cool the reaction mixture and collect the precipitated product by

filtration.

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain

the pure coumarin derivative.

Precursor to Schiff Base Ligands and Metal Complexes
The ability of Methyl 5-Formyl-2-hydroxybenzoate to form Schiff bases makes it a valuable

precursor for the synthesis of multidentate ligands. These ligands can then be used to chelate
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a variety of metal ions, leading to the formation of metal complexes with potential applications

in catalysis, sensing, and materials science.

Building Block for Macrocyclic Structures
The presence of multiple reactive sites allows for the use of Methyl 5-Formyl-2-
hydroxybenzoate in the construction of macrocyclic architectures. Through carefully designed

reaction sequences, the molecule can be incorporated into larger ring systems, which are of

interest in host-guest chemistry and as synthetic ionophores.

Conclusion: A Cornerstone for Future Synthetic
Endeavors
Methyl 5-Formyl-2-hydroxybenzoate has firmly established itself as a cornerstone building

block in modern organic synthesis. Its unique combination of functional groups, coupled with

their predictable and orthogonal reactivity, provides chemists with a powerful tool for the

efficient construction of a diverse range of complex molecules. From the synthesis of

biologically active coumarins to the design of novel ligands and macrocycles, the applications

of this versatile scaffold continue to expand. As the demand for new molecules with tailored

properties grows, the strategic importance of Methyl 5-Formyl-2-hydroxybenzoate in the

synthetic chemist's toolbox is set to increase even further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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